methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a benzothiazole moiety fused with a thiazole ring.
The compound’s crystallographic characterization would likely employ programs such as SHELXL for refinement and WinGX/ORTEP for visualization, as these tools are standard for small-molecule structural analysis . The presence of sulfur atoms in both benzothiazole and thiazole rings may influence hydrogen-bonding patterns, a critical factor in crystal packing and stability .
Properties
Molecular Formula |
C18H19N3O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-1,3-benzothiazole-6-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O3S2/c1-9(2)7-14-15(17(23)24-4)20-18(26-14)21-16(22)11-5-6-12-13(8-11)25-10(3)19-12/h5-6,8-9H,7H2,1-4H3,(H,20,21,22) |
InChI Key |
OPGIAAQYLHGYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action.
Synthesis
The compound can be synthesized through various chemical reactions involving benzothiazole derivatives and thiazole structures. The synthesis often includes steps such as acylation and cyclization to form the thiazole ring, followed by esterification to yield the final product.
Biological Activity
Research has shown that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies indicate that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against a range of bacteria and fungi.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
2. Cholinesterase Inhibition
Some derivatives have been reported to inhibit cholinesterase enzymes, which are crucial in neurotransmission. The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
3. Anti-inflammatory Effects
Research has indicated that similar thiazole compounds can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant for conditions like arthritis and other inflammatory disorders.
Case Study 1: Antimicrobial Efficacy
A study involving a series of synthesized benzothiazole derivatives showed that those with higher lipophilicity exhibited enhanced antibacterial activity against Gram-positive bacteria. The study concluded that structural modifications could lead to compounds with improved efficacy.
Case Study 2: Neuroprotective Potential
In a neuroprotection study, a related compound demonstrated significant protective effects on neuronal cells exposed to oxidative stress. This suggests that this compound may also possess neuroprotective properties.
The biological activities of the compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Cholinesterase Inhibition : The compound likely binds to the active site of cholinesterase enzymes, preventing acetylcholine breakdown and enhancing cholinergic signaling.
- Anti-inflammatory Pathways : It may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazole-Thione Derivatives (e.g., (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione) Key Differences:
- The triazole-thione derivative in forms a hexamer via N–H···O, N–H···S, and O–H···S hydrogen bonds, whereas the target compound’s benzothiazole-thiazole framework may favor S···N or C=O···H interactions due to its carbonyl and imino groups.
- Crystallographic Metrics:
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Key Differences :
- Sulfonylureas in feature a triazine-sulfonylurea backbone , whereas the target compound lacks sulfonyl groups, instead relying on a thiazole-benzothiazole core .
The target compound’s sulfur-rich structure could theoretically act as a ligand for transition metals, though this application is speculative without experimental data .
Hydrogen-Bonding and Crystal Packing
Graph set analysis (as per ) would categorize the target compound’s intermolecular interactions. For example:
- Benzothiazole-thiazole systems may form R₂²(8) motifs (cyclic dimers) via carbonyl-imino interactions, contrasting with the N–H···S-dominated networks in triazole-thiones .
Research Findings and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
